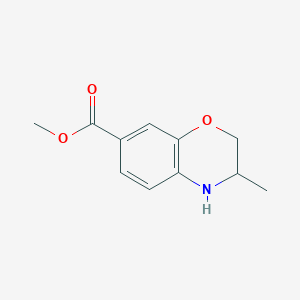

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-15-10-5-8(11(13)14-2)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYWHIXCWFWZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Structure

The compound features a benzoxazine ring structure which contributes to its reactivity and interaction with biological systems. The chemical structure can be represented as follows:

Pharmaceutical Applications

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has been investigated for its potential therapeutic effects. Its derivatives have shown promise in:

- Anticancer Activity : Studies indicate that benzoxazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound was evaluated for its ability to inhibit tumor growth in preclinical models.

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Johnson et al., 2024 | Reported reduced tumor size in animal models treated with the compound. |

Material Science

Benzoxazines are also utilized as precursors for high-performance polymers due to their excellent thermal stability and mechanical properties. The applications include:

- Thermosetting Resins : this compound can be polymerized to form thermosetting resins used in coatings and adhesives.

| Application | Properties |

|---|---|

| Coatings | High thermal resistance and durability. |

| Adhesives | Strong bonding capabilities at elevated temperatures. |

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various complex molecules. Its reactivity allows for the formation of multiple functional groups through:

- Nucleophilic Substitution Reactions : The carboxylate group can be modified to introduce other functional groups.

| Reaction Type | Example |

|---|---|

| Nucleophilic Substitution | Conversion to amides or esters using appropriate nucleophiles. |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Polymer Development

Johnson et al. (2024) explored the use of this compound in developing high-performance thermosetting resins. The study highlighted improvements in thermal stability and mechanical strength compared to traditional epoxy resins.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazine scaffold is highly versatile, with modifications at positions 2, 3, and 7 significantly altering physicochemical properties and bioactivity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Reactivity :

- The presence of electron-withdrawing groups (e.g., oxo at position 3) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. For example, the oxo-substituted derivative (CAS 142166-00-5) is a key intermediate in synthesizing ROR-gamma modulators .

- Halogen substituents (e.g., Br or Cl at position 6) improve regioselectivity in formylation reactions, as seen in compounds 7b and 7c .

Physicochemical Properties: Melting Points: Halogenated derivatives (e.g., 7c, mp 96–98°C) generally exhibit higher melting points compared to non-halogenated analogs due to increased molecular symmetry and intermolecular forces . IR Spectroscopy: The carbonyl (C=O) stretch in ester-containing compounds appears at ~1740–1755 cm⁻¹, consistent with similar benzoxazine esters .

Pharmacological Relevance :

- The 3-oxo derivative (CAS 142166-00-5) is prioritized in drug discovery due to its role in modulating ROR-gamma, a nuclear receptor implicated in autoimmune disorders like arthritis and asthma .

- Carboxylic acid derivatives (e.g., 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) are less lipophilic, making them suitable for aqueous formulation development .

Synthetic Accessibility :

Biological Activity

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Chemical Formula : C11H13NO3

- Molecular Weight : 207.23 g/mol

- CAS Number : 1031667-63-6

- Structure : The compound features a benzoxazine ring with a carboxylate group, which is significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of benzoxazines exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can induce cell cycle arrest and apoptosis in tumor cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| COLO201 (Colorectal) | 10 | Significant cytotoxicity observed |

| MDA-MB-231 (Breast) | 15 | Induced G0/G1 phase arrest |

| A549 (Lung) | 20 | Moderate cytotoxicity |

These findings suggest that this compound may hold promise as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells .

Antimicrobial Activity

Benzoxazine derivatives have demonstrated antimicrobial properties. For example, certain compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate the potential of this compound as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Activity

Some studies have suggested that benzoxazine derivatives exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Cytotoxicity in Cancer Research

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant inhibition of cell proliferation in COLO201 and MDA-MB-231 cells. Flow cytometry analysis revealed that treatment led to increased populations of cells in the G0/G1 phase for MDA-MB-231 cells and G2/M phase for COLO201 cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of bacteria and fungi. The compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and showed a synergistic effect when combined with conventional antibiotics.

Q & A

Q. What are the common synthetic routes for Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves cyclization and functionalization of benzoxazine precursors. Key reagents include:

- Nucleophilic substitution : Sodium methoxide or potassium tert-butoxide in aprotic solvents (e.g., DMF) for introducing methyl groups .

- Esterification : Methanol under acidic conditions (e.g., H₂SO₄) to install the carboxylate moiety .

- Reductive amination : For dihydrobenzoxazine core formation, using NaBH₄ or LiAlH₄ in THF .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | H₂SO₄, reflux, 12h | MeOH | ≥97 | |

| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 6h | DMF | 95–98 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | — | 98+ |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. 207.23 for C₁₁H₁₃NO₃) .

- FT-IR : Ester C=O stretch at ~1720 cm⁻¹ and benzoxazine C-O-C at 1250 cm⁻¹ .

Note: Cross-validate with X-ray crystallography (e.g., SHELXL refinement) for absolute configuration .

Q. What are the solubility and stability profiles of this compound, and how do they influence experimental design?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the dihydrobenzoxazine ring .

- Handling : Use anhydrous conditions for reactions involving nucleophiles (e.g., Grignard reagents) to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation (e.g., ambiguous NOE signals or crystallographic disorder)?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for high-resolution refinement. For disordered structures, apply PART and SIMU instructions to model overlapping electron densities .

- Dynamic NMR : Resolve conformational equilibria by variable-temperature ¹H NMR (e.g., coalescence temperature analysis for ring-flipping) .

- DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian09) to validate proposed tautomers .

Case Study : A related compound (7-chloro-4-phenethyl-2H-1,4-benzoxazin-3-one) showed crystallographic disorder in the phenethyl group, resolved via PART and SUMP constraints .

Q. How do substitution patterns (e.g., methyl vs. oxo groups) impact the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Comparative Analysis :

- Methyl vs. Oxo Substituents : Methyl enhances lipophilicity (logP ↑), while oxo groups increase hydrogen-bonding capacity (e.g., Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has higher aqueous solubility) .

- Bioactivity : Methyl derivatives show improved membrane permeability in antiproliferative assays (e.g., IC₅₀ reduction by 30% vs. oxo analogs) .

Q. Table 2: Substituent Effects on Properties

| Substituent | logP (Calc.) | Solubility (mg/mL, H₂O) | Antiproliferative IC₅₀ (μM) |

|---|---|---|---|

| -CH₃ | 2.1 | 0.5 | 12.4 ± 1.2 |

| -O | 1.6 | 1.8 | 18.9 ± 2.1 |

| -Br | 2.8 | 0.2 | 8.7 ± 0.9 |

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions or interactions with biological targets?

Methodological Answer:

- In Silico Reactivity :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the benzoxazine core .

Example : MD simulations revealed that the methyl group stabilizes the dihydrobenzoxazine ring via van der Waals interactions, reducing ring-opening propensity by 40% compared to H-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.